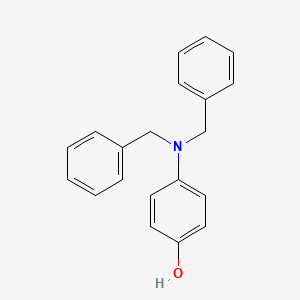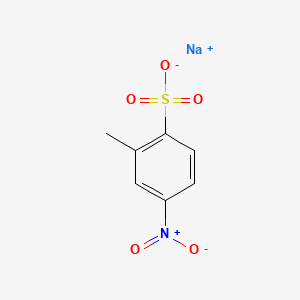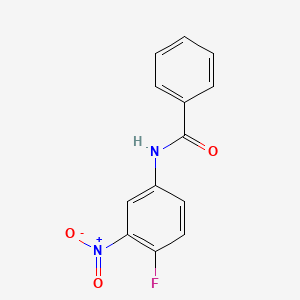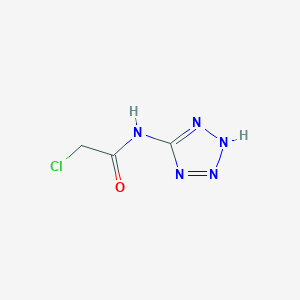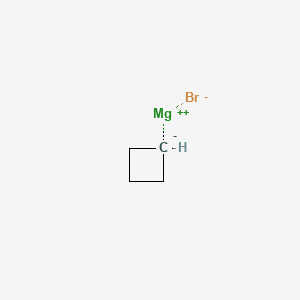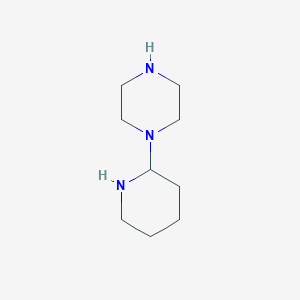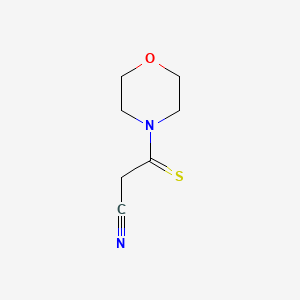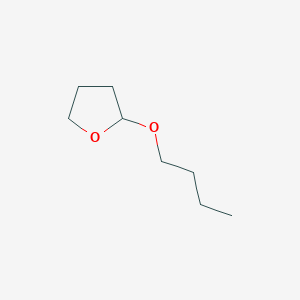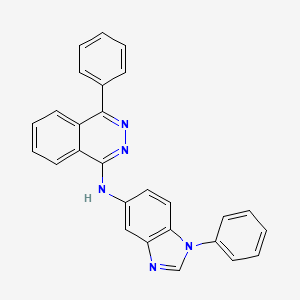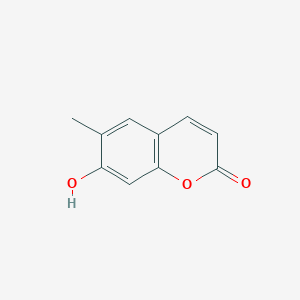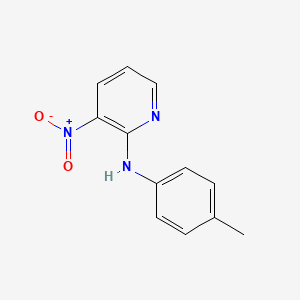![molecular formula C20H19N3O6S2 B8771000 4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B8771000.png)
4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-ditosyl-4-nitro-o-phenylenediamine is an organic compound with the molecular formula C22H18N4O4S2. It is a derivative of o-phenylenediamine, where the amino groups are substituted with tosyl groups and a nitro group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
The synthesis of N,N’-ditosyl-4-nitro-o-phenylenediamine typically involves the reaction of 4-nitro-o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-nitro-o-phenylenediamine in a suitable solvent like dichloromethane.
- Add p-toluenesulfonyl chloride and pyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
N,N’-ditosyl-4-nitro-o-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N,N’-ditosyl-4-nitro-o-phenylenediamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It is used in biochemical research to study enzyme interactions and other biological processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of N,N’-ditosyl-4-nitro-o-phenylenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tosyl groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.
相似化合物的比较
N,N’-ditosyl-4-nitro-o-phenylenediamine can be compared with other similar compounds, such as:
N,N’-ditosyl-o-phenylenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-o-phenylenediamine: Lacks the tosyl groups, affecting its solubility and reactivity.
N,N’-ditosyl-4-amino-o-phenylenediamine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of N,N’-ditosyl-4-nitro-o-phenylenediamine lies in its combination of tosyl and nitro groups, which confer specific reactivity and versatility in various applications.
属性
分子式 |
C20H19N3O6S2 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19N3O6S2/c1-14-3-8-17(9-4-14)30(26,27)21-19-12-7-16(23(24)25)13-20(19)22-31(28,29)18-10-5-15(2)6-11-18/h3-13,21-22H,1-2H3 |
InChI 键 |
ONKHWZVQCUYVOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
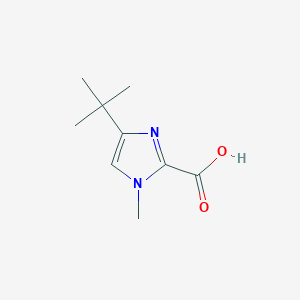
![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)
![7-Methoxybenzo[d]isothiazole](/img/structure/B8770935.png)
